
SGC6870 vs. SGC6870N: A Comparative
Analysis of their Effects on H3R2 Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SGC6870N

Cat. No.: B15588080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SGC6870 and its inactive enantiomer,

SGC6870N, focusing on their effects on the methylation of Histone H3 at Arginine 2 (H3R2).

The information presented is compiled from published experimental data to assist researchers

in the fields of epigenetics, oncology, and drug discovery in understanding and utilizing these

chemical probes.

SGC6870 is a first-in-class, potent, and highly selective allosteric inhibitor of Protein Arginine

Methyltransferase 6 (PRMT6).[1] PRMT6 is the primary enzyme responsible for the asymmetric

dimethylation of H3R2 (H3R2me2a), a post-translational modification linked to transcriptional

regulation.[1] SGC6870N serves as a crucial negative control for experiments, being the

inactive (S)-enantiomer of SGC6870.[1]

Quantitative Data Summary
The following table summarizes the key quantitative data comparing the activity of SGC6870

and SGC6870N.
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Parameter SGC6870 SGC6870N Reference

PRMT6 Inhibition (in

vitro, IC50)
77 ± 6 nM > 50 µM [1]

Cellular H3R2me2a

Reduction (IC50)
0.9 ± 0.1 µM Inactive [1]

Cellular H4R3me2a

Reduction (IC50)
0.6 ± 0.1 µM Inactive [1]

Signaling Pathway and Mechanism of Action
SGC6870 acts as an allosteric inhibitor of PRMT6. By binding to a unique, induced pocket on

the enzyme, it prevents PRMT6 from catalyzing the transfer of a methyl group from S-

adenosylmethionine (SAM) to the arginine 2 residue of histone H3.[1] This leads to a reduction

in the levels of H3R2me2a, a mark often associated with transcriptional repression.[1]

SGC6870N, being the inactive enantiomer, does not bind effectively to PRMT6 and therefore

does not inhibit its methyltransferase activity.[1]
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Figure 1: Mechanism of PRMT6 inhibition by SGC6870.

Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
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In Vitro PRMT6 Inhibition Assay (Scintillation Proximity
Assay)
This assay quantifies the enzymatic activity of PRMT6 and the inhibitory potential of the

compounds.

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant PRMT6

enzyme, a biotinylated histone H3 peptide substrate, and S-adenosyl-L-[methyl-

³H]methionine ([³H]-SAM) in an appropriate assay buffer.

Compound Incubation: Add varying concentrations of SGC6870 or SGC6870N to the

reaction mixture. Include a control with no inhibitor.

Enzymatic Reaction: Incubate the mixture to allow the methylation of the histone H3 peptide

by PRMT6.

Signal Detection: Add streptavidin-coated scintillant beads. These beads bind to the

biotinylated peptide substrate. When a [³H]-methyl group has been transferred to the

peptide, the proximity of the radioisotope to the scintillant in the bead results in the emission

of light, which is measured using a scintillation counter.

Data Analysis: The reduction in scintillation signal in the presence of the inhibitor is used to

calculate the IC50 value, which represents the concentration of the inhibitor required to

reduce enzyme activity by 50%.

Cellular H3R2 Methylation Assay (Western Blot)
This assay determines the ability of the compounds to inhibit PRMT6 activity within a cellular

context.

Cell Culture and Transfection: Culture HEK293T cells in a suitable medium. For robust

detection of H3R2 methylation, transiently transfect the cells with a plasmid encoding for

PRMT6.

Compound Treatment: Treat the PRMT6-overexpressing HEK293T cells with a range of

concentrations of SGC6870 or SGC6870N for a specified period (e.g., 24 hours).
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Histone Extraction: Lyse the cells and extract the histone proteins.

Protein Quantification: Determine the protein concentration of the histone extracts to ensure

equal loading for the Western blot.

SDS-PAGE and Western Blotting:

Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for asymmetrically dimethylated

H3R2 (H3R2me2a).

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish

peroxidase).

Detect the signal using a chemiluminescent substrate.

Data Analysis: Quantify the band intensity for H3R2me2a and normalize it to a loading

control (e.g., total Histone H3). The IC50 value is determined by plotting the normalized

H3R2me2a levels against the inhibitor concentration.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cellular effects of

SGC6870 and SGC6870N on H3R2 methylation.
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Figure 2: Cellular assay workflow for H3R2 methylation.
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In summary, SGC6870 is a well-characterized and selective chemical probe for investigating

the biological functions of PRMT6 and the role of H3R2 methylation. Its inactive enantiomer,

SGC6870N, provides a robust negative control, ensuring that observed cellular effects are due

to the specific inhibition of PRMT6. The provided data and protocols serve as a valuable

resource for researchers designing experiments to explore the therapeutic potential of targeting

this epigenetic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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